Fulvestrant, 7β- is a synthetic steroidal antiestrogen classified as a selective estrogen receptor degrader (SERD). [] It plays a critical role in scientific research as a tool to investigate the mechanisms of estrogen receptor (ER) signaling and endocrine resistance in estrogen receptor-positive (ER+) breast cancer. [, ] Fulvestrant, 7β- is used to understand the biological processes driving tumor growth and to develop novel therapeutic strategies for ER+ breast cancer. []
Fulvestrant, 7β- undergoes specific chemical reactions that are key to its mechanism of action. [, ] These reactions involve interactions with the estrogen receptor, ultimately leading to its degradation. [, ] Detailed analyses of these chemical reactions can be found in the relevant scientific publications. [, ]
Fulvestrant, 7β- exerts its antiestrogenic effects through a unique mechanism of action. It binds to the estrogen receptor (ER) with high affinity, inducing a conformational change that prevents receptor dimerization and DNA binding. [, ] This conformational change also targets the ER for ubiquitination and proteasomal degradation, effectively reducing ER levels in cells. [, ]
Fulvestrant, 7β- is a white to off-white crystalline powder. [] It is practically insoluble in water but soluble in organic solvents. [] Detailed information regarding its physicochemical properties, including melting point, spectroscopic data, and stability, can be found in scientific databases and publications. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4